molecular formula C22H14F3NO B2377521 2-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)inden-1-one CAS No. 1024151-74-3

2-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)inden-1-one

Cat. No.: B2377521
CAS No.: 1024151-74-3
M. Wt: 365.355
InChI Key: GTURXNYXSZGHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)inden-1-one is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a phenyl group and a trifluoromethyl-substituted phenylamino group attached to an indene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)inden-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylindene-1,3-dione with 3-(trifluoromethyl)aniline under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

2-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)inden-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione
  • 2-Chloro-3-((4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione

Uniqueness

2-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)inden-1-one is unique due to its specific structural features, such as the indene core and the presence of both phenyl and trifluoromethyl-substituted phenylamino groups. These structural elements contribute to its distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-phenyl-3-[3-(trifluoromethyl)anilino]inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3NO/c23-22(24,25)15-9-6-10-16(13-15)26-20-17-11-4-5-12-18(17)21(27)19(20)14-7-2-1-3-8-14/h1-13,26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTURXNYXSZGHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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